Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including chlorobenzamido, chlorophenylcarbamoyl, and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The chlorobenzamido and chlorophenylcarbamoyl groups are introduced through nucleophilic substitution reactions using corresponding amines and chlorinated reagents.
Esterification: The methyl ester group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, amines, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate: Unique due to its specific functional groups and structure.
Other Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as Methyl 2-(4-methylbenzamido)-5-((3-methylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its chlorinated aromatic rings and thiophene core make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H16Cl2N2O4S |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-13(22)9-7-12)30-17(11)19(27)24-15-5-3-4-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
LSFZGANIASAVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.